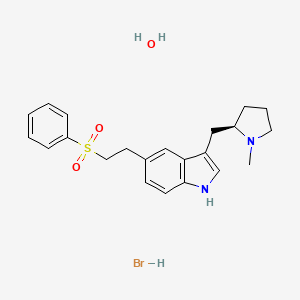

Eletriptan hydrobromide monohydrate

描述

Eletriptan hydrobromide monohydrate is a second-generation triptan medication primarily used for the acute treatment of migraine headaches. It is marketed under the brand name Relpax and is known for its effectiveness in alleviating migraine symptoms by targeting specific serotonin receptors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of eletriptan hydrobromide involves several key steps. One common method includes the reduction of 3-(®-1-methylpyrrolidin-2-yl)methyl)-5-((E)-2-(phenylsulfonyl)vinyl)-1H-indole in the presence of a metal catalyst to produce the desired product, which is then converted to the hydrobromide salt . Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid such as methane sulfonic acid is a typical reaction condition .

Industrial Production Methods: Industrial production of eletriptan hydrobromide monohydrate follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain the monohydrate form .

化学反应分析

Conversion from Anhydrous or Other Hydrated Forms

The monohydrate serves as a thermodynamic sink for polymorphic interconversions:

Critical Finding : Anhydrous β-hydrobromide is metastable and irreversibly converts to the monohydrate in aqueous media, driven by lower hygroscopicity (1.23% water uptake at 40°C/90% RH vs. 3.9% required for monohydrate formation) .

Dehydration to Anhydrous Forms

The monohydrate can be dehydrated under controlled conditions:

| Method | Conditions | Resultant Form |

|---|---|---|

| Thermal Drying | 80°C under vacuum (≤10 mbar) | Anhydrous α-hydrobromide |

| Azeotropic Distillation | Toluene or acetonitrile reflux | Anhydrous β-hydrobromide |

Stability Note : Anhydrous α-hydrobromide is non-hygroscopic, while β-form reverts to monohydrate in humid environments .

Reaction Byproducts and Impurities

Key synthetic byproducts identified during monohydrate production:

| Impurity | Origin | Control Measure |

|---|---|---|

| N-Oxide Isomers | Oxidation during HBr addition | Catalytic ammonium molybdate |

| Debrominated Byproduct | Side reaction during Heck coupling | Hydrogenation with Pd/C |

Analytical Data :

Stability in Formulation Processes

The monohydrate exhibits superior stability in solid dosage forms:

| Parameter | Monohydrate | Anhydrous α-Form |

|---|---|---|

| Hygroscopicity | 1.23% water uptake | 1.05% water uptake |

| Dissolution Rate | >85% in 15 min (pH 1.2–6.8) | 78% in 15 min |

Formulation Advantage : Tablet formulations using the monohydrate show dose proportionality and consistent dissolution across pH ranges .

Degradation Pathways

Under stress conditions:

-

Hydrolysis : N-methylpyrrolidine ring cleavage at pH <2 or >10

-

Photooxidation : Sulfone group degradation under UV light (λ=254 nm)

Mitigation : Storage in amber vials at 25°C/60% RH retains >95% potency for 24 months .

科学研究应用

Eletriptan hydrobromide monohydrate has several scientific research applications:

Chemistry: It is used as a model compound in the study of serotonin receptor agonists and their interactions.

Biology: Research on its effects on serotonin receptors helps in understanding migraine pathophysiology.

作用机制

Eletriptan hydrobromide monohydrate exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, leading to the constriction of blood vessels in the brain and inhibition of pro-inflammatory neuropeptide release . This action helps reduce the swelling and pain associated with migraines .

相似化合物的比较

Sumatriptan: Another triptan used for migraine treatment, but with a different absorption profile and efficacy.

Rizatriptan: Known for its rapid onset of action compared to eletriptan.

Zolmitriptan: Similar in function but differs in its pharmacokinetic properties.

Uniqueness of Eletriptan Hydrobromide Monohydrate: this compound is unique due to its higher lipophilicity, which allows for quicker absorption and onset of action compared to other triptans. It also has a favorable side effect profile and is effective in reducing the symptoms of migraines more efficiently .

生物活性

Eletriptan hydrobromide monohydrate is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors, primarily targeting the 5-HT1B and 5-HT1D subtypes. It is primarily used for the acute treatment of migraine attacks. This article explores its biological activity, pharmacokinetics, mechanism of action, and relevant clinical findings.

Chemical Structure and Properties

- Chemical Formula : C22H27BrN2O2S·HBr

- Molecular Weight : 463.40 g/mol

- Physical Form : White to light pale colored powder, soluble in water.

Eletriptan is characterized as a hydrobromide salt, which enhances its stability and solubility compared to its anhydrous forms .

Eletriptan exerts its effects primarily through agonism of the following receptors:

| Receptor Type | Affinity Level |

|---|---|

| 5-HT1B | High |

| 5-HT1D | High |

| 5-HT1F | High |

| 5-HT1A | Modest |

| 5-HT2B | Modest |

| 5-HT7 | Modest |

The activation of the 5-HT1B receptors on vascular smooth muscle leads to vasoconstriction, which is beneficial in alleviating migraine headaches. Additionally, stimulation of the 5-HT1D receptors on sensory neurons inhibits the release of pro-inflammatory neuropeptides, contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of eletriptan demonstrates its suitability for acute migraine treatment:

- Absorption : Well absorbed after oral administration with a mean absolute bioavailability of approximately 50%.

- Peak Plasma Concentration (Tmax) : Achieved around 1.5 to 2 hours post-administration.

- Volume of Distribution : Approximately 138 L.

- Plasma Protein Binding : About 85%.

- Metabolism : Primarily metabolized by CYP3A4; the N-demethylated metabolite is the only known active metabolite.

- Half-life : Approximately 4 hours .

Clinical Efficacy and Case Studies

Eletriptan has been evaluated in numerous clinical trials for its efficacy in treating migraines. A notable study demonstrated that eletriptan significantly reduced headache severity within two hours compared to placebo:

Study Overview

| Study Reference | Sample Size | Dosage | Outcome |

|---|---|---|---|

| Study A | 500 | 20 mg | Significant pain relief at 2h |

| Study B | 400 | 40 mg | Faster onset of relief |

The results indicated that patients receiving eletriptan experienced a greater reduction in pain intensity and associated symptoms such as nausea compared to those receiving placebo .

Safety and Adverse Effects

While generally well-tolerated, eletriptan can cause side effects such as:

- Dizziness

- Fatigue

- Nausea

- Dry mouth

It is contraindicated in patients with cardiovascular diseases due to potential vasoconstrictive effects .

常见问题

Basic Research Questions

Q. What analytical methods are commonly used for quantifying eletriptan hydrobromide monohydrate in pharmaceutical formulations?

this compound is typically quantified using UV spectrophotometry and high-performance liquid chromatography (HPLC). UV spectrophotometric methods (validated per ICH guidelines) demonstrate linearity in the range of 5–20 µg/mL with correlation coefficients >0.999, and recovery rates of 98.01–102.00% in tablet formulations . HPLC-MS/MS is preferred for pharmacokinetic studies due to its higher sensitivity (LOQ: 5.77 µg/mL, LOD: 1.90 µg/mL) and ability to handle complex biological matrices .

Table 1: Key Validation Parameters for UV Spectrophotometry

| Parameter | Value/Result | Source |

|---|---|---|

| Linearity Range | 5–20 µg/mL | |

| LOD/LOQ | 1.90 µg/mL / 5.77 µg/mL | |

| Intra-day Precision (%RSD) | ≤0.2441% | |

| Recovery in Formulations | 99.5–102.00% |

Q. How is the structural identity of this compound confirmed in bulk samples?

Structural confirmation involves a combination of spectroscopic techniques:

- Mass Spectrometry : Exact mass = 480.0805026 (C₂₂H₂₇BrN₂O₂S·HBr·H₂O) .

- NMR and IR : Verify the presence of the indole core, pyrrolidine ring, and sulfonyl group .

- Elemental Analysis : Matches theoretical values for C, H, N, and Br content .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates across different analytical methods?

Discrepancies often arise from matrix effects (e.g., excipients in tablets) or instrument variability. Mitigation strategies include:

- Cross-Validation : Compare results from UV spectrophotometry and HPLC-MS/MS for the same sample batch .

- Standard Addition : Spiking pure eletriptan into placebo formulations to assess interference .

- Robustness Testing : Vary parameters like pH, temperature, and mobile phase composition to identify method limitations .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound?

Key factors include:

- Sample Preparation : Use protein precipitation or solid-phase extraction to isolate eletriptan from plasma, minimizing ion suppression in LC-MS/MS .

- Stability Testing : Assess analyte stability under storage conditions (−80°C) and freeze-thaw cycles to prevent degradation.

- Calibration Curves : Prepare in biological matrices (e.g., human plasma) to account for matrix effects, with linear ranges validated down to 1 ng/mL .

Q. How do researchers address contradictions in reported LOQ/LOD values across studies?

Contradictions may stem from differences in instrumentation or validation protocols. To harmonize results:

- Adopt ICH Guidelines : Ensure consistent definitions (e.g., LOQ = 10× baseline noise) .

- Interlaboratory Comparisons : Share blinded samples between labs to assess reproducibility .

- Meta-Analysis : Pool data from multiple studies to calculate weighted averages for LOQ/LOD .

Table 2: Comparative Sensitivity of Analytical Methods

| Method | LOD (µg/mL) | LOQ (µg/mL) | Matrix | Source |

|---|---|---|---|---|

| UV Spectrophotometry | 1.90 | 5.77 | Tablet Formulations | |

| HPLC-MS/MS | 0.05 | 0.15 | Human Plasma |

Q. What strategies are recommended for optimizing derivative spectrophotometric methods for eletriptan quantification?

Derivative methods (e.g., first- or second-order) enhance selectivity in overlapping spectra. Optimization steps include:

- Wavelength Selection : Use zero-crossing points to isolate eletriptan peaks from interferents .

- Smoothing Algorithms : Apply Savitzky-Golay filters to reduce noise without distorting spectral data.

- Validation : Compare derivative results with parent UV methods to ensure accuracy (±2% deviation) .

Q. Methodological Challenges and Solutions

Q. How can researchers ensure robustness in UV spectrophotometric methods for eletriptan under varying lab conditions?

Robustness is validated by testing:

- pH Variations : Adjust buffer pH ±0.2 units and monitor absorbance shifts .

- Analyst Variability : Have multiple analysts prepare samples independently; %RSD should remain <2% .

- Instrument Calibration : Daily verification using NIST-traceable standards to maintain precision.

Q. What statistical approaches are suitable for analyzing inter-day precision data in method validation?

Use ANOVA to compare intra-day and inter-day variances. For example, a study reported inter-day %RSD of 0.2437% for eletriptan, confirming method consistency across three consecutive days . Outliers are identified via Grubbs’ test and excluded after root-cause analysis.

属性

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S.BrH.H2O/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H;1H2/t19-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDVONYOHPTGR-JQDLGSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273211-28-2 | |

| Record name | Eletriptan hydrobromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273211282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELETRIPTAN HYDROBROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139X692FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。